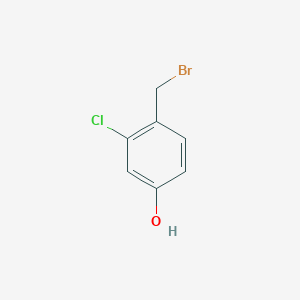

4-(Bromomethyl)-3-chlorophenol

Description

BenchChem offers high-quality 4-(Bromomethyl)-3-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-3-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClO |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

4-(bromomethyl)-3-chlorophenol |

InChI |

InChI=1S/C7H6BrClO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2 |

InChI Key |

MOQJSDMTYUVDJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CBr |

Origin of Product |

United States |

Structural Classification and Nomenclature in Context

From a structural standpoint, 4-(bromomethyl)-3-chlorophenol can be categorized in multiple ways: as a phenol (B47542), a halogenated aromatic compound, and a benzyl (B1604629) halide. bldpharm.comfishersci.ca The parent structure is phenol, an aromatic ring bearing a hydroxyl group. wikipedia.org It is further classified as a halogenated aromatic due to the presence of a chlorine atom on the benzene (B151609) ring. rsc.org The bromomethyl group (-CH₂Br) gives it the characteristics of a benzyl bromide, a class of compounds known for their reactivity in synthetic organic chemistry. bldpharm.comchemicalbull.com

The systematic naming of the compound follows the rules of IUPAC nomenclature. qmul.ac.uk The name "4-(bromomethyl)-3-chlorophenol" is derived by identifying the principal functional group and the substituents on the parent structure.

| Component | Explanation |

| Phenol | The parent structure, consisting of a hydroxyl (-OH) group attached to a benzene ring. The carbon atom bearing the -OH group is designated as position 1. qmul.ac.uk |

| -3-chloro | A chlorine atom is attached to position 3 of the phenol ring. |

| -4-(bromomethyl) | A bromomethyl (-CH₂Br) group is attached to position 4 of the ring. |

| Alphabetical Order | The substituents are listed alphabetically ('bromomethyl' before 'chloro'). qmul.ac.uk |

Significance of Phenolic and Bromomethyl Functional Groups in Synthetic Design

The synthetic utility of 4-(bromomethyl)-3-chlorophenol is rooted in the distinct reactivity of its two primary functional groups: the phenolic hydroxyl group and the benzylic bromomethyl group.

The phenolic group imparts acidity, making it more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenolate (B1203915) anion. wikipedia.orgwikipedia.org This hydroxyl group is also a strongly activating, ortho-para directing group for electrophilic aromatic substitution reactions. wikipedia.orgfiveable.me Under basic conditions, the deprotonated phenolate ion acts as a potent nucleophile, readily participating in reactions such as ether formation (Williamson ether synthesis) and esterification. wikipedia.orgteachy.app

The bromomethyl group is structurally analogous to a benzyl (B1604629) halide, a class of compounds that are highly valuable in synthesis. wisdomlib.org This group functions as a potent electrophile, making the benzylic carbon susceptible to nucleophilic substitution reactions (Sₙ2). chemicalbull.comsmolecule.com The bromine atom is a good leaving group, facilitating the introduction of the substituted benzyl moiety into a wide range of molecules by reaction with various nucleophiles. chemicalbull.com This reactivity is fundamental for creating new carbon-carbon and carbon-heteroatom bonds. chemicalbull.com

| Functional Group | Key Reactions in Synthetic Design |

| Phenolic (-OH) | Ether Formation, Esterification, Electrophilic Aromatic Substitution (e.g., nitration, sulfonation), Oxidation to quinones. wikipedia.orgteachy.app |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution (alkylation of amines, thiols, carboxylates, etc.), Grignard Reagent Formation, Cross-Coupling Reactions. chemicalbull.comwisdomlib.org |

Overview of Research Domains for Halogenated Aromatics and Benzyl Halides

De Novo Synthesis Approaches

De novo synthesis of 4-(Bromomethyl)-3-chlorophenol necessitates the sequential and controlled introduction of the chloro, hydroxyl, and bromomethyl functionalities onto an aromatic ring. This typically involves regioselective halogenation and subsequent functional group manipulations.

Regioselective Halogenation and Functionalization of Phenols

A plausible de novo route commences with a readily available phenol (B47542) derivative, followed by regioselective chlorination. The directing effects of the hydroxyl group are pivotal in achieving the desired substitution pattern. The hydroxyl group is an ortho-, para-director; however, achieving chlorination at the meta-position relative to the hydroxyl group and adjacent to a yet-to-be-introduced methyl group requires a multi-step strategy.

One approach could involve the initial ortho-chlorination of p-cresol (B1678582) (4-methylphenol). The synthesis of the precursor 3-chloro-4-methylphenol (B1346567) has been described starting from 3-chloro-4-methylaniline (B146341) via diazotization followed by hydrolysis. sci-hub.seresearchgate.net More direct chlorination methods often yield mixtures of isomers. However, advancements in catalysis have enabled more selective chlorinations. For instance, iron(III) triflimide has been used as a catalyst for the regioselective chlorination of activated arenes like phenols using N-chlorosuccinimide (NCS). sci-hub.se Similarly, Cu-Mn spinel oxides have been employed as catalysts for para-selective halogenation of phenols. acs.org

A study on the chlorination of 2-alkylphenols demonstrated that using sulfuryl chloride catalyzed by a divalent sulfur compound and a metal halide leads to high regioselectivity for para-chlorination. researchgate.net These modern catalytic systems could potentially be adapted to achieve the desired 3-chloro-4-methylphenol intermediate with high purity.

Introduction of the Bromomethyl Moiety via Side-Chain Halogenation

Once 3-chloro-4-methylphenol is obtained, the subsequent critical step is the introduction of the bromomethyl group. This is typically achieved through radical-mediated side-chain bromination of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation. uomustansiriyah.edu.iq The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene (B131634) to facilitate the radical chain mechanism and minimize competitive electrophilic aromatic substitution on the electron-rich phenol ring.

A patent for the synthesis of a structurally similar compound, 4-bromomethyl-3-methoxy-benzoic acid methyl ester, details the use of NBS in chlorobenzene under UV light. google.com This method is highly analogous and directly applicable to the bromination of 3-chloro-4-methylphenol. The benzylic position is preferentially halogenated due to the stability of the resulting benzylic radical. uomustansiriyah.edu.iq

Table 1: Key Reactions in De Novo Synthesis

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Chlorination | 4-Methylphenol | SO₂Cl₂, Lewis Acid Catalyst | 3-Chloro-4-methylphenol | researchgate.net |

| 2. Bromination | 3-Chloro-4-methylphenol | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or UV light), CCl₄ or Chlorobenzene | 4-(Bromomethyl)-3-chlorophenol | uomustansiriyah.edu.iqgoogle.com |

Transformations from Related Precursor Molecules

An alternative to de novo synthesis is the modification of precursor molecules that already contain a significant portion of the target structure. This can involve the derivatization of related phenols or the modification of benzyl halide systems.

Derivatization of Related Phenols

This approach would start from a phenol that already possesses some of the required substituents. For example, starting with 3-chlorophenol (B135607), a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) could introduce a formyl group at the 4-position. Subsequent reduction of the aldehyde to a hydroxymethyl group, followed by bromination (e.g., using PBr₃ or HBr), would yield the target molecule. However, the regioselectivity of the initial formylation can be a challenge due to the directing effects of the chloro and hydroxyl groups.

Another strategy involves starting with 4-bromo-3-chlorophenol. mdpi.comrasayanjournal.co.in While direct conversion of the bromo substituent to a bromomethyl group is not feasible, this precursor highlights the availability of polysubstituted phenols that could potentially be elaborated.

Modifications of Benzyl Halide Systems for Chlorophenol Integration

This synthetic strategy would involve starting with a benzyl halide and introducing the chloro and hydroxyl functionalities. For instance, starting with 4-bromomethylbenzyl chloride, one could envision a nitration reaction, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to introduce the hydroxyl group. The regioselectivity of nitration on this substrate would be critical and likely lead to a mixture of isomers.

A more controlled approach might involve the Suzuki coupling of a suitably protected (4-bromomethyl)phenylboronic acid with a protected 3-chlorophenol derivative, followed by deprotection. For example, (4-chloro-3-hydroxyphenyl)boronic acid has been used in Suzuki coupling reactions to synthesize complex molecules. This highlights the possibility of forming the C-C bond to a pre-functionalized chlorophenol ring system.

Methodological Advancements in Synthesis

Recent advancements in synthetic methodology offer potential improvements for the synthesis of 4-(Bromomethyl)-3-chlorophenol. These include the development of more selective and environmentally benign catalysts and reagents.

For the regioselective chlorination step, catalyst-controlled methods are a significant advancement. For example, the use of a Lewis basic selenoether catalyst has been shown to achieve highly efficient ortho-selective electrophilic chlorination of phenols, offering an alternative to traditional methods that often yield para-isomers. While this specific catalyst directs to the ortho position, the principle of catalyst-controlled regioselectivity is a key area of ongoing research.

In the context of side-chain bromination, while NBS is a classic and effective reagent, alternative brominating agents are continuously being explored to improve safety and handling. Phenyltrimethylammonium tribromide (PTAB) has been reported as a stable, crystalline solid that can be used for the side-chain bromination of methyl groups on heterocyclic rings under mild conditions. This reagent could potentially be applied to the synthesis of 4-(Bromomethyl)-3-chlorophenol.

Furthermore, flow chemistry and microreactor technology are emerging as powerful tools for improving the safety and efficiency of hazardous reactions like bromination. These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities, as well as safer handling of reactive intermediates.

Catalytic Methods in Phenol Functionalization and Bromomethylation

The functionalization of phenols and the subsequent bromomethylation can be achieved through various catalytic strategies designed to enhance reaction rates, improve regioselectivity, and minimize waste. Phenols are important and readily available building blocks in the synthesis of agrochemicals, pharmaceuticals, and functional materials. researchgate.net The direct C-H functionalization of phenols has become a powerful tool for increasing molecular complexity efficiently. researchgate.net

Phenol Functionalization:

Transition metal catalysis plays a pivotal role in the direct functionalization of the phenol ring. Strategies often employ directing groups to control site selectivity (ortho, meta, para) during C-H activation. researchgate.net For instance, copper and ruthenium-based catalysts have been successfully used for the ortho-C-H functionalization of phenols. researchgate.netd-nb.info A combination of ruthenium and photoredox catalysis can achieve the ortho-olefination of phenols, where the ruthenium catalyst is regenerated through a photoredox-catalyzed oxidative process using visible light. d-nb.infonih.gov While these methods are typically used for creating C-C or C-N bonds, the principles of catalytic C-H activation are fundamental to selectively modifying the phenol scaffold before or during the introduction of the bromomethyl group.

In the context of synthesizing 4-(Bromomethyl)-3-chlorophenol, the starting material is 3-chlorophenol. The chlorine atom and the hydroxyl group are meta-directing and ortho-, para-directing, respectively. This inherent directing effect can be harnessed or overridden by specific catalytic systems to achieve the desired 4-position functionalization.

Bromomethylation:

The introduction of the bromomethyl group onto an aromatic ring, a reaction known as bromomethylation, traditionally uses formaldehyde (B43269) and hydrogen bromide. This process can be significantly enhanced by the use of acid catalysts. manac-inc.co.jp Lewis acids are commonly employed to facilitate the reaction.

In cases where the reaction is slow, catalysts such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or aluminum chloride (Al₂Cl₆) can be added. manac-inc.co.jp The reaction mechanism typically proceeds through the formation of a benzyl alcohol intermediate, which is then converted to the corresponding benzyl bromide. manac-inc.co.jp However, for highly reactive substrates like phenols, care must be taken as side reactions, such as resinification or reaction at the hydroxyl group, can occur. manac-inc.co.jp Protecting the phenolic hydroxyl group may be necessary to ensure the reaction proceeds at the desired position on the aromatic ring. manac-inc.co.jp

| Catalyst Type | Specific Example | Application | Reference |

|---|---|---|---|

| Transition Metal (C-H Functionalization) | Ruthenium (Ru) Complexes | Directs ortho-olefination of phenols, often combined with photoredox catalysis. | d-nb.infonih.gov |

| Transition Metal (C-H Functionalization) | Copper (Cu) Salts | Catalyzes regioselective direct amination of phenol derivatives. | researchgate.net |

| Lewis Acid (Bromomethylation) | Zinc Chloride (ZnCl₂) | Used to catalyze aromatic ring bromomethylation when reaction progression is slow. | manac-inc.co.jp |

| Lewis Acid (Bromomethylation) | Aluminum Chloride (Al₂Cl₆) | An alternative acid catalyst for promoting bromomethylation. | manac-inc.co.jp |

Green Chemistry Principles in Synthesis (e.g., solvent choice, atom economy)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tradebe.compsu.edu These principles are increasingly applied to the synthesis of fine chemicals like 4-(Bromomethyl)-3-chlorophenol to enhance sustainability.

Atom Economy:

A key principle of green chemistry is maximizing atom economy, which measures how efficiently reactant atoms are incorporated into the final desired product. acs.orgsphinxsai.com Reactions with high atom economy generate minimal waste. mlsu.ac.in

Stoichiometric vs. Catalytic Reagents: Traditional methods often use stoichiometric amounts of reagents, which leads to poor atom economy. For example, a hypothetical bromination using a full equivalent of a brominating agent and other reagents results in significant byproduct waste. acs.org In contrast, catalytic reactions are inherently more atom-economical. acs.org Using a catalyst for bromomethylation, for instance, means only a small amount of the catalyst is needed, and it can be recycled, thus generating less waste compared to a process requiring stoichiometric activators. tradebe.comliverpool.ac.uk

Solvent Choice:

Solvents constitute a large portion of the waste generated in chemical processes. liverpool.ac.uk The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries or, ideally, their elimination. mlsu.ac.inliverpool.ac.uk

Traditional Solvents: Many classical organic reactions employ volatile and often toxic organic solvents like dichloromethane (B109758) or chloroform. chemicalbook.comresearchgate.net These solvents pose risks to human health and the environment.

| Principle | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Atom Economy | Use of stoichiometric reagents, leading to significant byproduct waste. | Employing catalytic methods to maximize the incorporation of reactant atoms into the final product. | acs.orgsphinxsai.com |

| Solvent Choice | Use of hazardous and volatile organic solvents (e.g., dichloromethane, chloroform). | Utilizing safer solvents like water, supercritical CO₂, or designing solvent-free reaction conditions. | liverpool.ac.ukresearchgate.net |

| Energy Efficiency | Reactions requiring high temperatures and pressures, consuming significant energy. | Designing reactions that proceed at ambient temperature and pressure, often facilitated by highly active catalysts. | mlsu.ac.in |

| Waste Prevention | Focus on treating waste after it is created. | Designing syntheses to prevent waste generation from the outset. | tradebe.compsu.edu |

By integrating catalytic methods with green chemistry principles, the synthesis of 4-(Bromomethyl)-3-chlorophenol can be optimized to be not only efficient and selective but also environmentally responsible.

Reactivity of the Bromomethyl Group

The bromomethyl group (-CH₂Br) is a primary alkyl halide, making it susceptible to a variety of reactions, particularly those involving nucleophilic attack and radical processes.

Nucleophilic Substitution Reactions (S_N1 and S_N2 Pathways)

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This makes the compound reactive towards nucleophiles. Nucleophilic substitution reactions can proceed through two primary mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular).

The S_N2 pathway is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored for primary alkyl halides like the bromomethyl group in 4-(bromomethyl)-3-chlorophenol. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com Steric hindrance is a major factor influencing S_N2 reactions; less hindered substrates react faster. spcmc.ac.in

The S_N1 pathway , in contrast, is a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The first step, the departure of the leaving group to form the carbocation, is the slow, rate-determining step. masterorganicchemistry.com The stability of the resulting carbocation is crucial for this pathway. While primary carbocations are generally unstable, the benzylic position of the bromomethyl group in 4-(bromomethyl)-3-chlorophenol can offer some resonance stabilization to the carbocation, potentially allowing for some S_N1 character in certain reactions, particularly with weakly nucleophilic solvents. However, the S_N2 mechanism is generally expected to predominate for this primary benzylic halide. savemyexams.com

The choice between S_N1 and S_N2 pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. spcmc.ac.in For 4-(bromomethyl)-3-chlorophenol, being a primary halide, the S_N2 mechanism is generally favored. savemyexams.com Polar aprotic solvents like acetone (B3395972) or dimethylformamide tend to favor S_N2 reactions, while polar protic solvents such as water or ethanol (B145695) can favor S_N1 pathways by stabilizing the carbocation intermediate. ucsd.edu

Table 1: Factors Influencing S_N1 vs. S_N2 Reactions of 4-(Bromomethyl)-3-chlorophenol

| Factor | Favors S_N1 | Favors S_N2 | Relevance to 4-(Bromomethyl)-3-chlorophenol |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary halide, S_N2 is favored. savemyexams.com |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | Reaction with strong nucleophiles will proceed via S_N2. |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | The choice of solvent can influence the reaction pathway. ucsd.edu |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) | Bromine is a good leaving group, facilitating both pathways. |

Organometallic Reagent Interactions and Carbon-Carbon Bond Formation

The bromomethyl group of 4-(bromomethyl)-3-chlorophenol can react with various organometallic reagents to form new carbon-carbon bonds, a fundamental transformation in organic synthesis. alevelchemistry.co.uk

Grignard Reagents: While Grignard reagents (RMgX) are powerful nucleophiles, their high basicity can be problematic in the presence of the acidic phenolic hydroxyl group. fiveable.me A protection strategy for the hydroxyl group would likely be necessary before employing Grignard reagents to achieve selective carbon-carbon bond formation at the bromomethyl position.

Organocuprates (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents and are highly effective in coupling reactions with alkyl halides. pressbooks.pub These reagents are known to react with organochlorides, bromides, and iodides to form new carbon-carbon bonds. pressbooks.pub The reaction of 4-(bromomethyl)-3-chlorophenol (with a protected hydroxyl group) with a Gilman reagent would be a viable method for introducing an alkyl or aryl group at the benzylic position.

Palladium-Catalyzed Cross-Coupling Reactions: While typically used for coupling aryl or vinyl halides, palladium-catalyzed reactions like the Suzuki-Miyaura reaction (using organoboron reagents) and the Heck reaction (using alkenes) are powerful tools for C-C bond formation. alevelchemistry.co.ukpressbooks.pub Modifications of these methods or related palladium-catalyzed cross-coupling reactions could potentially be employed to functionalize the bromomethyl group.

Table 2: Examples of Carbon-Carbon Bond Forming Reactions

| Reagent Type | Example Reagent | Expected Product with Protected 4-(Bromomethyl)-3-chlorophenol | Reaction Type |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4-(Ethyl)-3-chlorophenol (after deprotection) | Coupling |

| Grignard Reagent | Phenylmagnesium bromide (C₆H₅MgBr) | 4-(Benzyl)-3-chlorophenol (after deprotection) | Nucleophilic Substitution |

Radical Reactions and Photochemical Transformations

The bromomethyl group can also participate in radical reactions, which are often initiated by light (photochemistry) or radical initiators. ontosight.ai

Radical Bromination: While 4-(bromomethyl)-3-chlorophenol is already brominated at the benzylic position, understanding the principles of radical bromination is key to its synthesis and potential side reactions. Benzylic C-H bonds are susceptible to radical halogenation. The synthesis of 4-(bromomethyl)-3-chlorophenol itself likely involves the radical bromination of 3-chloro-4-methylphenol using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. researchgate.netlumenlearning.com

Radical-Induced Transformations: The bromomethyl group can be a precursor to a benzylic radical. Homolytic cleavage of the C-Br bond, induced by heat or light, can generate the 4-(hydroxymethyl)-3-chlorobenzyl radical. ontosight.ai This highly reactive intermediate can then undergo various transformations, such as hydrogen atom abstraction from a solvent or another reagent, or addition to unsaturated systems. ontosight.ailibretexts.org For example, reaction with a hydrogen atom donor like tributyltin hydride (Bu₃SnH) can lead to the reduction of the bromomethyl group to a methyl group. libretexts.org

Photochemical reactions can be employed to initiate these radical processes. researchgate.net The energy from ultraviolet (UV) light can be sufficient to induce the homolysis of the C-Br bond, initiating a radical chain reaction. lumenlearning.com

Reactivity of the Chlorophenol Moiety

The chlorophenol portion of the molecule, consisting of a phenol ring substituted with a chlorine atom, also exhibits distinct reactivity patterns.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.combdu.ac.in Conversely, the chlorine atom is a deactivating group but is also an ortho, para-director due to its lone pairs of electrons that can be donated to the ring through resonance. taylorandfrancis.com The interplay between these two substituents, along with the existing bromomethyl group, will determine the regioselectivity of further electrophilic substitution on the aromatic ring.

The hydroxyl group's strong activating effect will dominate the directing influence. byjus.com The positions ortho and para to the hydroxyl group are C2 and C6, and C4 respectively. The C4 position is already substituted with the bromomethyl group. The C2 position is ortho to the hydroxyl group and meta to the deactivating chlorine atom. The C6 position is ortho to the hydroxyl group and ortho to the deactivating chlorine atom.

Therefore, incoming electrophiles are most likely to attack the C2 and C6 positions. The steric hindrance from the adjacent chlorine atom at C3 might slightly disfavor substitution at C2 compared to C6. However, the electronic effects are the primary determinants.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-(Bromomethyl)-3-chlorophenol

| Position | Activating/Deactivating Groups | Directing Influence | Predicted Reactivity |

| C2 | ortho to -OH (activating), meta to -Cl (deactivating) | Activated | Favorable for substitution |

| C5 | meta to -OH (activating), ortho to -Cl (deactivating) | Deactivated | Less favorable for substitution |

| C6 | ortho to -OH (activating), ortho to -Cl (deactivating) | Activated | Favorable for substitution |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The specific conditions of the reaction (e.g., nature of the electrophile, solvent, temperature) will influence the precise outcome and the ratio of ortho isomers formed.

Phenolic Hydroxyl Group Derivatization Reactions (e.g., Etherification, Esterification)

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for a variety of derivatization reactions, such as etherification and esterification.

Etherification (Williamson Ether Synthesis): The phenoxide, generated by treating 4-(bromomethyl)-3-chlorophenol with a base like sodium hydroxide (B78521) or potassium carbonate, can react with an alkyl halide in a Williamson ether synthesis to form an ether. This reaction is a classic example of an S_N2 reaction.

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. orgsyn.org This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.org Esterification can be used to protect the hydroxyl group during reactions at other sites of the molecule or to modify the molecule's properties. Various derivatizing agents like dansyl chloride can be used for this purpose, which can also aid in analytical detection. chromatographyonline.com

Table 4: Examples of Phenolic Hydroxyl Group Derivatization

| Reaction Type | Reagents | Product |

| Etherification | 1. NaOH2. CH₃I | 4-(Bromomethyl)-3-chloro-1-methoxybenzene |

| Esterification | Acetyl chloride, Pyridine | 4-(Bromomethyl)-3-chlorophenyl acetate |

Influence of Halogen Substituents on Aromatic Ring Reactivity

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating substituent. msu.eduopenstax.org Through its resonance effect, the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. openstax.org The -OH group is therefore a strong ortho-, para-director.

Chloro Group (-Cl): Halogens like chlorine exhibit a dual nature. They are deactivating due to their inductive effect, as chlorine's high electronegativity withdraws electron density from the ring through the sigma bond, making the ring less reactive. libretexts.orglibretexts.org However, they are ortho-, para-directors because of a weaker, opposing resonance effect where a lone pair on the chlorine atom can be donated to the ring. This donation stabilizes the carbocation intermediates formed during ortho and para attack. openstax.org

Combined Directing Effects: In 4-(Bromomethyl)-3-chlorophenol, the substituents are positioned such that their directing effects are antagonistic. msu.edu

The powerful ortho-, para-directing -OH group at C1 directs incoming electrophiles to C2, C4, and C6.

The ortho-, para-directing -Cl group at C3 directs to C2, C4, and C6.

The deactivating -CH₂Br group is at C4.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C1 | Strong Activator (Resonance) | Ortho, Para |

| -Cl | C3 | Mild Deactivator (Inductive) | Ortho, Para |

| -CH₂Br | C4 | Deactivator (Inductive) | Meta (relative to itself) |

Cross-Coupling Reactions Involving Halogen Substituents

The structure of 4-(Bromomethyl)-3-chlorophenol presents two distinct halogenated sites for cross-coupling reactions: the sp³-hybridized benzylic bromide and the sp²-hybridized aryl chloride. This differentiation is key to its synthetic utility, allowing for selective reactions. The benzylic bromide is significantly more reactive than the aryl chloride in many standard palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C(sp³)-Br bond and its susceptibility to Sₙ2-type oxidative addition. nih.gov

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds by coupling an organoboron compound with a halide, is a cornerstone of modern organic synthesis. nih.govrsc.org For 4-(Bromomethyl)-3-chlorophenol, the reaction can be directed to either the benzylic bromide or the aryl chloride by carefully selecting the catalytic system and reaction conditions.

Research on analogous structures, such as other benzyl halides and aryl chlorides, demonstrates that selective coupling is feasible. Palladium catalysts with specific ligands can differentiate between the two sites. For instance, palladium complexes are well-known to catalyze the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids or their derivatives. nih.govorganic-chemistry.orgacs.org These reactions often proceed under relatively mild conditions.

A typical selective Suzuki-Miyaura reaction would involve the coupling of an arylboronic acid with the benzylic bromide position of 4-(Bromomethyl)-3-chlorophenol, leaving the aryl chloride intact for subsequent transformations. Studies on substrates with both aryl and benzyl halide moieties confirm the higher reactivity of the benzyl position. researchgate.netresearchgate.net The reaction with benzyl bromides and potassium aryltrifluoroborates, catalyzed by PdCl₂(dppf)•CH₂Cl₂, proceeds in high yield with excellent functional group tolerance. nih.govacs.org

Conversely, coupling at the aryl chloride position is more challenging and typically requires more forcing conditions, such as higher temperatures and specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or Xantphos) that are effective for activating the stronger C(sp²)-Cl bond. acs.orgnih.gov

Table of Exemplary Suzuki-Miyaura Reaction Conditions for Analogous Halides:

| Halide Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Bromide | Potassium Aryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | acs.org |

| Benzyl Bromide | Phenylboronic Acid | Pd/MgLa mixed oxide | K₂CO₃ | Ethanol | 78 | organic-chemistry.org |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | acs.org |

Beyond palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions and can offer different or complementary reactivity profiles.

Nickel-Catalyzed Reactions: Nickel catalysts are known for their ability to couple sp³-hybridized electrophiles, including benzylic halides. nih.gov They are often more cost-effective than palladium. Nickel-catalyzed Suzuki-Miyaura reactions have been developed for both primary and secondary alkyl bromides. nih.gov Dual catalytic systems, such as a combination of nickel and palladium, have been used to couple two different phenol derivatives, highlighting the nuanced control possible with multi-metal systems. chemrxiv.org

Copper-Catalyzed Reactions: Copper catalysis represents an inexpensive and environmentally benign alternative for cross-coupling. rsc.org Copper-catalyzed Suzuki-Miyaura type reactions of benzyl halides with arylboronates have been successfully developed. These reactions proceed efficiently for a variety of primary and even more challenging secondary benzyl halides, expanding the toolkit for synthesizing diarylmethane structures. rsc.org Ligand-free copper systems have also shown effectiveness in certain cross-coupling scenarios. researchgate.net

These alternative metal systems provide pathways to functionalize 4-(Bromomethyl)-3-chlorophenol, potentially with different selectivity (chemoselectivity) compared to palladium, and under varied reaction conditions.

Advanced Reaction Mechanisms and Kinetics Studies

Detailed mechanistic and kinetic studies on 4-(Bromomethyl)-3-chlorophenol itself are not widely published. However, extensive research on analogous systems, particularly the cross-coupling of benzyl bromides and aryl halides, provides a strong basis for understanding its reactive behavior. chinesechemsoc.orgchemrxiv.orgchemrxiv.org

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For 4-(Bromomethyl)-3-chlorophenol, the initial and rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The activation energy for oxidative addition to a C(sp³)-Br bond is significantly lower than for a C(sp²)-Cl bond, explaining the higher reactivity of the bromomethyl group. nih.gov

Recent studies have investigated the role of alternative palladium oxidation states. For example, mononuclear palladium(I) complexes have been isolated and shown to perform cross-coupling with benzyl bromides. chinesechemsoc.orgchemrxiv.orgchemrxiv.org Kinetic studies of these reactions with para-substituted benzyl bromides revealed a nonlinear Hammett plot (log(kₓ/kₕ) versus σₚ), suggesting a change in the rate-determining step or a complex mechanism that may involve radical intermediates. chinesechemsoc.org The proposed mechanism involves a stepwise oxidative addition of the Pd(I) complex to the benzyl bromide, forming a Pd(III) intermediate, followed by reductive elimination to yield the product. chinesechemsoc.orgchemrxiv.orgchemrxiv.org

Kinetic investigations on the degradation of related compounds like 4-chlorophenol (B41353) have shown pseudo-first-order kinetics under specific photoactivated conditions. nih.gov While the reaction type is different, it underscores the utility of kinetic modeling to elucidate reaction pathways. For cross-coupling, kinetic experiments comparing different substrates and catalysts are crucial for optimizing reaction conditions and understanding the underlying mechanisms, including potential radical-chain processes which can complicate cross-electrophile couplings. nih.govresearchgate.net

Derivatization and Functionalization for Specialized Research Applications

Synthesis of Advanced Organic Intermediates

The unique combination of a nucleophilic phenol (B47542) and an electrophilic benzyl (B1604629) bromide moiety within the same molecule positions 4-(Bromomethyl)-3-chlorophenol as a valuable precursor for advanced organic intermediates, particularly in the synthesis of heterocyclic systems and functional polymers.

Heterocyclic compounds are foundational to many areas of chemical research, and the structure of 4-(Bromomethyl)-3-chlorophenol offers intrinsic potential for their synthesis. The molecule contains both a key nucleophile (the phenolic oxygen) and a key electrophile (the benzylic carbon of the bromomethyl group), setting the stage for intramolecular cyclization or for serving as a bifunctional component in multi-component reactions.

Although direct synthesis examples using 4-(Bromomethyl)-3-chlorophenol are not extensively documented in mainstream literature, its structure is analogous to starting materials used in well-established cyclization strategies. For instance, chalcones, which are precursors to a wide variety of heterocycles like isoxazoles and thiazines, are synthesized via condensation reactions that could potentially involve a derivative of this compound. Photochemical cyclizations, which proceed under mild conditions, represent another powerful method for accessing diverse heterocyclic systems from appropriately substituted aromatic precursors. chim.it The presence of halogen atoms also opens pathways for transition-metal-catalyzed cross-coupling and C-H activation reactions to build complex, fused ring systems. researchgate.net

Key reaction sites for heterocycle formation include:

Intramolecular etherification: Under basic conditions, the phenoxide anion could displace the bromide to form a seven-membered ring, although this is generally less favorable than the formation of five- or six-membered rings.

Reaction with dinucleophiles: A molecule with two nucleophilic centers, such as a diamine or amino-thiol, could react with 4-(Bromomethyl)-3-chlorophenol to form larger heterocyclic rings, with one nucleophile displacing the bromide and the other reacting with the phenolic hydroxyl (e.g., via etherification or by forming a carbamate linkage after derivatization).

The synthesis of functional polymers often relies on monomers that possess specific chemical handles or impart desired properties to the final material. Substituted phenols are a cornerstone of polymer chemistry, famously used in the production of phenolic resins and serving as precursors to engineering plastics like poly(phenylene oxide). researchgate.netnih.gov

4-(Bromomethyl)-3-chlorophenol can be envisioned as a monomer precursor in several ways:

Phenolic Polymerization: The phenolic moiety can participate in condensation polymerization, for example, with formaldehyde (B43269) or its equivalents. The halogen and bromomethyl groups would remain as pendant functionalities on the polymer backbone, imparting properties such as flame resistance, increased refractive index, and a site for post-polymerization modification.

Conversion to a Polymerizable Group: The phenolic hydroxyl could be modified, for example, by acylation with acryloyl chloride, to introduce a polymerizable vinyl group. Alternatively, the bromomethyl group could be used to initiate certain types of polymerization or be converted to other functional groups like styrenes or epoxides.

Controlled Polymerization: The development of controlled/living radical polymerization (CLRP) techniques has greatly simplified the synthesis of block copolymers with well-defined architectures. researchgate.net A derivative of 4-(Bromomethyl)-3-chlorophenol could potentially be used as an initiator or a terminating agent in such processes to create polymers with specific end-group functionality.

The synthesis of functional monomers from biobased phenol and furan derivatives is an area of growing interest, highlighting the ongoing importance of aromatic building blocks in creating high-value polymers. rsc.org

Development of Chemical Probes and Tags

In chemical biology, probes and tags are indispensable tools for visualizing, isolating, and studying biomolecules in their native environment. The reactivity of the bromomethyl group makes 4-(Bromomethyl)-3-chlorophenol a candidate for incorporation into such tools, acting as a covalent linker to a reporter group or as a reactive moiety for affinity labeling.

Fluorescent labeling is a highly sensitive technique used to detect and quantify molecules in biological and analytical chemistry. acs.org While 4-(Bromomethyl)-3-chlorophenol is not intrinsically fluorescent, its bromomethyl group is an excellent handle for covalently attaching it to other molecules. This functionality is exemplified by structurally similar and widely used fluorescent labeling reagents.

A prime example is 4-bromomethyl-7-methoxycoumarin (Br-Mmc) , a classic fluorescent label. coreychem.com The coumarin core provides strong blue fluorescence, while the bromomethyl group acts as an efficient alkylating agent for nucleophilic groups, particularly carboxylic acids. acs.orgresearchgate.net The reaction converts a non-fluorescent acid into a highly fluorescent ester derivative that can be easily detected and quantified using techniques like HPLC. coreychem.commedchemexpress.com

By analogy, 4-(Bromomethyl)-3-chlorophenol could function as:

A non-fluorescent linker: It could be used to attach a target molecule to a separate fluorophore.

A core for new probes: The phenolic hydroxyl could be used as a synthetic handle to build a larger, more complex probe molecule where the bromomethyl group remains available for the final labeling reaction. The halogen substituents could be used to fine-tune the electronic and steric properties of the probe.

The table below shows a comparison of the key functional group for labeling in 4-(Bromomethyl)-3-chlorophenol and a classic fluorescent labeling reagent.

| Compound | Core Structure | Reactive Group | Primary Application |

| 4-(Bromomethyl)-3-chlorophenol | Halogenated Phenol | -CH₂Br (Alkylating Agent) | Potential reactive linker/scaffold |

| 4-Bromomethyl-7-methoxycoumarin | Methoxycoumarin | -CH₂Br (Alkylating Agent) | Fluorescent labeling of carboxylic acids |

Affinity labels are a class of chemical probes designed to specifically and covalently bind to a target molecule, typically a protein. wikipedia.org They consist of a recognition element (which provides binding affinity and specificity) and a reactive group (which forms the covalent bond). youtube.comaklectures.com This allows for the specific labeling and subsequent identification or characterization of the target protein from a complex biological mixture. nih.govnih.gov

The bromomethyl group in 4-(Bromomethyl)-3-chlorophenol is a classic electrophilic "warhead" that can react with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) found in protein binding sites. nih.gov In a research context, a scientist could synthesize a derivative where a molecule known to bind to a specific protein is attached to the 4-(Bromomethyl)-3-chlorophenol scaffold, likely via its phenolic hydroxyl group. This creates a bifunctional probe:

The attached ligand directs the probe to the protein of interest's binding site.

Once localized, the increased effective concentration allows the moderately reactive bromomethyl group to form a permanent covalent bond with a nearby nucleophilic residue.

This strategy of proximity-driven chemistry is powerful for mapping binding sites, identifying protein targets of small molecules, and creating tool compounds to study protein function without a therapeutic goal. nih.gov

Strategies for Structure-Reactivity Relationship Studies within Chemical Space

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal in chemistry. nih.gov The Hammett equation provides a quantitative framework for this, correlating reaction rates and equilibria with substituent constants (σ) that reflect the electron-donating or electron-withdrawing nature of groups on a benzene (B151609) ring. libretexts.org The reactivity of 4-(Bromomethyl)-3-chlorophenol is governed by the interplay of its four distinct substituents.

The electronic effects of the substituents on the aromatic ring are summarized below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OH | 1 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -Cl | 3 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -CH₂Br | 4 | -I (Withdrawing) | None | Weakly Deactivating | Ortho, Para |

| -Br | (Implicit in name) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Table based on established principles of physical organic chemistry. libretexts.orglibretexts.org

These effects lead to several predictions about the molecule's reactivity:

Acidity of the Phenol: The electron-withdrawing inductive effects of the chloro, bromo, and bromomethyl groups will increase the acidity of the phenolic proton compared to phenol itself, making it easier to deprotonate to form the phenoxide.

Reactivity of the Bromomethyl Group: The combined electron-withdrawing nature of the other ring substituents will slightly increase the electrophilicity of the benzylic carbon, making the bromomethyl group a more potent alkylating agent.

Theoretical approaches, such as modeling potential energy surfaces and calculating atomic charges, provide deeper insights into the reactivity of specific atoms within such a molecule, complementing experimental observations. acs.orgacs.org

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental to determining the precise structure of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement and bonding within 4-(Bromomethyl)-3-chlorophenol.

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Bromomethyl)-3-chlorophenol, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the hydroxyl (-OH) proton. The aromatic region would likely display a complex splitting pattern due to the electronic effects of the three different substituents on the benzene (B151609) ring. The methylene protons of the bromomethyl group are expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent bromine atom. The hydroxyl proton signal would be a broad singlet, and its chemical shift could vary with concentration and solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal a unique signal for each of the seven carbon atoms in the molecule, as they are all chemically non-equivalent. The chemical shifts are influenced by the attached substituents; for instance, the carbon bonded to the hydroxyl group will be shifted significantly downfield, as will the carbon bearing the chlorine atom. The methylene carbon of the bromomethyl group will also have a characteristic chemical shift. bhu.ac.inoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Bromomethyl)-3-chlorophenol in CDCl₃

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 7.5 (complex multiplet) | 115 - 135 |

| -CH₂Br | ~4.5 (singlet) | ~32 |

| Ar-OH | 5.0 - 6.0 (broad singlet) | - |

| Ar-Cl | - | ~130 |

| Ar-C-CH₂Br | - | ~138 |

| Ar-C-OH | - | ~155 |

Advanced mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For 4-(Bromomethyl)-3-chlorophenol, the mass spectrum would exhibit a distinctive molecular ion peak cluster. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M, M+2, and M+4 pattern, which is a definitive signature for a compound containing one bromine and one chlorine atom.

Electron ionization (EI) would induce predictable fragmentation pathways. libretexts.orgyoutube.com Common fragmentation would involve the loss of a bromine radical (·Br), leading to a significant peak at [M-79/81]⁺. Another major fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the methylene group, resulting in the formation of a stable benzyl-type cation or a tropylium (B1234903) ion, with a prominent peak often observed at m/z 91 for alkyl-substituted benzenes. whitman.edu

Table 2: Expected Key Ions in the Mass Spectrum of 4-(Bromomethyl)-3-chlorophenol

| Ion | Description | Predicted m/z | Key Features |

| [M]⁺ | Molecular Ion | 220/222/224 | Characteristic isotopic pattern for Br and Cl |

| [M-Br]⁺ | Loss of Bromine | 141/143 | Isotopic pattern for one Cl atom |

| [M-CH₂Br]⁺ | Loss of Bromomethyl group | 127/129 | Isotopic pattern for one Cl atom |

| [C₇H₆ClO]⁺ | Likely rearrangement ion | 141/143 | Tropylium-like structure |

Vibrational spectroscopy, including both FTIR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. nih.gov These two techniques are complementary; vibrations that are strong in FTIR are often weak in Raman, and vice versa.

For 4-(Bromomethyl)-3-chlorophenol, the FTIR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a wealth of information, including C-O stretching, C-Cl stretching, and C-Br stretching vibrations, as well as aromatic ring bending modes. nih.govtandfonline.com

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which may be weak in the FTIR spectrum. scialert.net

Table 3: Predicted Vibrational Frequencies for 4-(Bromomethyl)-3-chlorophenol

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | FTIR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | FTIR/Raman | 3050 - 3150 | Medium/Strong |

| Aliphatic C-H stretch | FTIR/Raman | 2850 - 2960 | Medium |

| Aromatic C=C stretch | FTIR/Raman | 1450 - 1600 | Strong |

| C-O stretch | FTIR | 1200 - 1300 | Strong |

| C-Cl stretch | FTIR/Raman | 700 - 850 | Medium |

| C-Br stretch | FTIR/Raman | 500 - 650 | Medium |

While 4-(Bromomethyl)-3-chlorophenol itself may be an oil or low-melting solid, its structure in the solid state can be definitively determined by single-crystal X-ray diffraction if a suitable crystalline derivative is prepared. nih.gov Techniques such as esterification or etherification of the phenolic hydroxyl group can yield crystalline materials suitable for analysis.

X-ray crystallography provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. semanticscholar.org This technique would unambiguously confirm the substitution pattern on the aromatic ring and reveal the conformation of the bromomethyl group relative to the ring. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding (if the hydroxyl group is retained) or halogen bonding, which govern the solid-state architecture. researchgate.net

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling provides a powerful complement to experimental data, offering insights into the electronic structure and properties that are not directly observable.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. mdpi.com By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 4-(Bromomethyl)-3-chlorophenol can be optimized to find its lowest energy conformation. kuleuven.beresearchgate.net

This optimization provides theoretical values for bond lengths and angles, which can be compared with experimental data if available. mdpi.com Furthermore, DFT calculations yield crucial information about the molecule's electronic properties. The distribution of electron density can be visualized, and molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be mapped. rjpn.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. imist.ma

Table 4: Representative Data from a DFT Calculation on a Substituted Phenol (B47542)

| Calculated Property | Description | Significance |

| Optimized Geometry | Bond lengths (Å) and angles (°) | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Magnitude and direction of charge separation | Indicates the overall polarity of the molecule. |

| Atomic Charges | Partial charge on each atom (e.g., Mulliken) | Helps in understanding electrostatic interactions. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com For 4-(Bromomethyl)-3-chlorophenol, the electron-rich phenol ring, with its hydroxyl group, is expected to be the primary contributor to the HOMO. Conversely, the electron-withdrawing bromomethyl group is anticipated to be the main location of the LUMO, making this site a prime target for nucleophilic attack.

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to determine the energies of these orbitals. imist.ma While specific computational data for 4-(Bromomethyl)-3-chlorophenol is not extensively published, theoretical values for similar halogenated phenols can provide insight.

Table 1: Hypothetical FMO Properties of 4-(Bromomethyl)-3-chlorophenol

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow represent regions with intermediate potential.

For 4-(Bromomethyl)-3-chlorophenol, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the hydroxyl group and delocalized across the aromatic ring due to the high electronegativity of oxygen and the presence of π-electrons. These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and, most significantly, on the methylene (-CH₂-) carbon of the bromomethyl group. The strong positive potential on the bromomethyl carbon highlights its susceptibility to attack by nucleophiles.

This detailed charge distribution map provides a visual confirmation of the reactivity patterns predicted by FMO theory. researchgate.net

Computational Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. Calculations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set. researchgate.net

Table 2: Predicted vs. Expected Spectroscopic Data for 4-(Bromomethyl)-3-chlorophenol

| Spectrum | Feature | Predicted Value (Computational) | Typical Experimental Range |

|---|---|---|---|

| IR | ν(O-H) stretch | ~3550 cm⁻¹ | 3500-3600 cm⁻¹ |

| ν(C-Cl) stretch | ~700 cm⁻¹ | 600-800 cm⁻¹ | |

| ν(C-Br) stretch | ~650 cm⁻¹ | 500-700 cm⁻¹ | |

| ¹H NMR | δ(Ar-H) | 6.8 - 7.3 ppm | 6.5 - 7.5 ppm |

| δ(-CH₂Br) | ~4.5 ppm | 4.4 - 4.7 ppm | |

| δ(-OH) | ~5.5 ppm | 5.0 - 6.0 ppm | |

| ¹³C NMR | δ(Ar-C) | 115 - 155 ppm | 110 - 160 ppm |

Theoretical Reaction Pathways and Transition State Analysis

Beyond static properties, computational chemistry can model dynamic processes by mapping theoretical reaction pathways. monash.edu This involves identifying the transition states—the highest energy points along a reaction coordinate—and calculating the activation energies required to overcome them.

A key reaction for 4-(Bromomethyl)-3-chlorophenol is nucleophilic substitution at the benzylic carbon. A theoretical study would model the approach of a nucleophile (e.g., hydroxide (B78521), OH⁻) to the bromomethyl group. The calculations would map the potential energy surface of the reaction, identifying the geometry of the transition state (e.g., a trigonal bipyramidal arrangement for an SN2 reaction) and determining the activation energy. This provides a quantitative measure of the reaction's feasibility and rate.

Table 3: Hypothetical Activation Energy for Nucleophilic Substitution

| Reaction | Nucleophile | Solvent (Model) | Calculated Activation Energy (kJ/mol) |

|---|

Integration of Experimental and Computational Data for Comprehensive Understanding

The true power of computational chemistry lies in its integration with experimental results. Theoretical studies provide a molecular-level explanation for macroscopic observations.

Reactivity: FMO theory and MEP maps (5.2.2, 5.2.3) explain why the bromomethyl group is the primary site of reactivity, which can be confirmed experimentally through reactions with various nucleophiles. The predicted activation energies (5.2.5) can be correlated with experimentally measured reaction rates.

Structure Confirmation: Computationally predicted NMR and IR spectra (5.2.4) serve as a benchmark for analyzing experimental spectra, helping to assign peaks and confirm the synthesis of the target molecule and its subsequent reaction products.

Mechanism Elucidation: Where multiple reaction pathways are possible, computational analysis of transition states and activation energies can identify the most favorable mechanism, guiding synthetic strategy.

By combining these computational insights with empirical data, a complete and detailed understanding of the chemical nature of 4-(Bromomethyl)-3-chlorophenol can be achieved, bridging the gap between molecular structure and chemical function.

Applications in Specialized Chemical Research Fields

Role in Agrochemical Discovery and Development (as Synthetic Intermediates)

The utility of halogenated phenols and their derivatives as intermediates in the synthesis of agrochemicals is well-established. For instance, related compounds like 4-bromo-2-chlorophenol (B165030) serve as crucial building blocks for certain organophosphorus insecticides. Similarly, fluorinated analogues such as 4-bromo-3-fluorophenol (B54050) are recognized as foundational elements in creating advanced pesticides and herbicides. However, a direct and specific role for 4-(Bromomethyl)-3-chlorophenol as a precursor or synthetic intermediate in the development of herbicides, insecticides, or fungicides is not described in the current body of scientific literature.

Precursors for Herbicides

There is no available information to suggest that 4-(Bromomethyl)-3-chlorophenol is utilized as a precursor for the synthesis of herbicides.

Intermediates for Insecticides and Fungicides

While structurally similar phenols are employed in the synthesis of insecticides, there are no specific findings that identify 4-(Bromomethyl)-3-chlorophenol as an intermediate in the production of insecticides or fungicides.

Contributions to Advanced Materials Chemistry

The development of advanced materials often relies on functionalized organic molecules that can be polymerized or integrated into larger structures. The benzyl (B1604629) bromide moiety present in 4-(Bromomethyl)-3-chlorophenol suggests potential for nucleophilic substitution reactions, a common strategy in polymer synthesis. However, its specific contributions to the fields of organic semiconductors, optoelectronics, functional polymers, or covalent organic frameworks are not documented.

Organic Semiconductors and Optoelectronic Materials

The synthesis of organic semiconductors and optoelectronic materials often involves the polymerization of π-conjugated systems. There is currently no research indicating that 4-(Bromomethyl)-3-chlorophenol is used as a monomer or building block for these materials.

Precursors for Chemical Biology Tools (excluding direct therapeutic agents)

Chemical biology tools are molecules designed to study biological systems. While various organic molecules serve as precursors for probes, labels, or other tools, there is no documented evidence of 4-(Bromomethyl)-3-chlorophenol being used for this purpose. The development of such tools, like proteolysis-targeting chimeras (PROTACs), involves highly specific molecular components, and 4-(Bromomethyl)-3-chlorophenol has not been identified as one of them.

: Environmental Chemistry Research

The compound 4-(Bromomethyl)-3-chlorophenol belongs to the broader class of halogenated phenols, which are of significant interest in environmental chemistry. While direct research on the environmental fate of 4-(Bromomethyl)-3-chlorophenol is limited, extensive studies on related chloro- and bromophenols provide a framework for understanding its potential behavior and detection in the environment. These compounds enter ecosystems through various channels, including industrial waste, the degradation of pesticides, and as byproducts of water disinfection processes. nih.govresearchgate.net

Studies on the Fate and Transformation of Related Halogenated Phenols

The environmental persistence, mobility, and transformation of halogenated phenols are governed by a combination of physical, chemical, and biological processes. cdc.gov The structure of the specific molecule—including the number, type, and position of halogen substituents—plays a critical role in its resistance to degradation. cdc.govunl.pt Generally, resistance to biodegradation increases with a higher number of chlorine atoms. cdc.gov

Biodegradation Pathways Microbial degradation is a primary mechanism for the removal of phenolic compounds from the environment. nih.gov Aerobic degradation typically begins with the enzymatic hydroxylation of the phenol (B47542) to form a catechol derivative. nih.gov Following this initial step, the aromatic ring is cleaved via two main pathways:

Ortho-cleavage pathway : The bond between the two hydroxyl groups of the catechol is broken. nih.gov

Meta-cleavage pathway : The bond adjacent to one of the hydroxyl groups is cleaved. nih.govnih.gov

The final products of both pathways are simpler molecules that can be integrated into central metabolic cycles, such as the tricarboxylic acid cycle. nih.gov However, some contaminants have been shown to be resistant to microbial breakdown, or they are transformed into other metabolites that accumulate in the environment. nih.gov The transformation of chlorophenols, in particular, can sometimes lead to an increase in the toxicity of intermediate compounds. nih.gov

Abiotic Transformation In addition to biodegradation, halogenated phenols can undergo abiotic transformation processes like photocatalysis. Studies on various substituted phenols, including chloromethylphenols and chloronitrophenols, have shown that they can be degraded through photocatalytic oxidation. The rate of this degradation is also influenced by the nature and position of the substituent groups on the phenol ring. For instance, chloromethylphenols tend to degrade faster than chloronitrophenols.

The table below summarizes common transformation pathways and products for related halogenated phenols, providing insight into the potential environmental fate of 4-(Bromomethyl)-3-chlorophenol.

| Parent Compound | Transformation Process | Key Intermediates/Products | Significance |

| Pentachlorophenol (PCP) | Photocatalysis / Dehalogenation | Polychlorinated phenols with fewer chlorine atoms, hydroquinones | Reduces halogen content, but intermediates can still be toxic. nih.gov |

| 2,4-Dichlorophenol | Microbial Degradation | 3,5-Dichlorocatechol | A common initial step in the aerobic breakdown of chlorophenols. |

| Phenol | Microbial Degradation | Catechol, 2-hydroxymuconic semialdehyde | A well-understood model for the meta-cleavage pathway in bacteria like Pseudomonas fluorescens. nih.gov |

| Bisphenol A | Microbial Degradation | Hydroquinone, 4-(2-hydroxypropan-2-yl)phenol | Demonstrates ipso-substitution, a pathway where the substituent is replaced by a hydroxyl group. asm.org |

Development of Analytical Methods for Environmental Detection of Related Compounds

The accurate detection and quantification of halogenated phenols in environmental matrices such as water are crucial for monitoring pollution and assessing potential risks. Due to their presence at trace concentrations, sophisticated analytical methods are required.

Sample Preparation and Extraction A critical first step in the analysis is the extraction and pre-concentration of the target compounds from the sample. Common techniques include:

Solid-Phase Extraction (SPE) : This is a widely used method where a water sample is passed through a cartridge containing a solid sorbent that retains the phenols. nih.govepa.gov The phenols are later eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE) : This traditional technique uses an organic solvent to extract the compounds from the aqueous sample. nih.gov

Solid-Phase Microextraction (SPME) : This method uses a coated fiber to adsorb analytes directly from the sample or its headspace, offering a solvent-free alternative. nih.gov

Instrumental Analysis Following extraction, the analytes are typically separated and detected using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and reliable method for analyzing volatile and semi-volatile phenols. nih.govresearchgate.net To enhance volatility, phenols are often converted into more suitable derivatives, such as their acetates, prior to analysis. researchgate.net Different ionization modes can be used in the mass spectrometer; Electron Capture Negative Ionization (ECNI) is often more sensitive than Electron Impact (EI) for compounds containing more than one bromine atom. nih.gov

Capillary Electrophoresis (CE) : Techniques like on-line coupled capillary isotachophoresis and capillary zone electrophoresis (ITP-CZE) have been developed for the determination of brominated phenols in water samples, achieving detection limits in the nanomolar range. nih.gov

The following table compares the detection limits of various analytical methods for selected halogenated phenols in water, illustrating the sensitivity required for environmental monitoring.

| Analyte | Analytical Method | Detection Limit | Matrix |

| 2,6-Dibromophenol | GC-MS (after acetylation and purge-and-trap) | 0.1-0.5 ng/L | Water |

| Various Bromophenols | ITP-CZE | Tens of nmol/L | Spiked Tap/River Water nih.gov |

| Pentachlorophenol | EPA Method 528 (SPE-GC/MS) | 0.03 µg/L (MDL) | Drinking Water epa.gov |

| 2,4,6-Trichlorophenol | EPA Method 528 (SPE-GC/MS) | 0.04 µg/L (MDL) | Drinking Water epa.gov |

| Various Halophenols | SPME-GC/MS | 50-200 ng/L (MDL) | Treated Wastewater researchgate.net |

The development of an analytical method for 4-(Bromomethyl)-3-chlorophenol would leverage these established procedures, likely involving SPE followed by GC-MS analysis, with optimization of extraction conditions and instrumental parameters for this specific compound.

Analytical Methodologies for Detection and Quantification in Complex Research Matrices

Chromatographic Methods with Advanced Detection

Chromatography is the cornerstone for separating 4-(Bromomethyl)-3-chlorophenol from other compounds within a sample. The choice between liquid and gas chromatography is often dictated by the analyte's volatility and thermal stability, as well as the desired sensitivity and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. For compounds like 4-(Bromomethyl)-3-chlorophenol, reversed-phase HPLC is commonly employed.

Research Findings: An HPLC method developed for the separation of various bromophenols utilized a C8 column and a mobile phase consisting of water and acetonitrile (B52724) with 0.05% trifluoroacetic acid. mdpi.com Detection for such halogenated phenols is often performed using a Diode Array Detector (DAD) at wavelengths around 210 nm, 280 nm, and 310 nm. mdpi.com While UV detection is a robust and common technique, its sensitivity can be limited, especially for trace analysis. scirp.org

For enhanced sensitivity and selectivity, fluorescence detection can be employed, often requiring a pre-column derivatization step. scirp.org A fluorescent compound that reacts with the phenolic hydroxyl group can significantly lower the limits of detection. For instance, a method for various chlorophenols used 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) as a derivatizing agent, allowing for detection at levels as low as 0.001 to 0.008 mg/L. scirp.org The derivatization reaction is typically carried out in a buffered solution at room temperature before injection into the HPLC system. scirp.org

Table 1: Example HPLC Method Parameters for Phenolic Compounds

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) mdpi.com |

| Mobile Phase | A: Water with 0.05% trifluoroacetic acid mdpi.com |

| B: Acetonitrile with 0.05% trifluoroacetic acid mdpi.com | |

| Gradient | 2% B to 70% B over 35 minutes mdpi.com |

| Flow Rate | 0.25 mL/min mdpi.com |

| Detection (UV) | 210 nm, 280 nm mdpi.com |

| Detection (Fluorescence) | Requires pre-column derivatization scirp.org |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. asianpubs.org Due to the polar nature of the hydroxyl group, derivatization is often performed to improve chromatographic peak shape and thermal stability. Acetylation with acetic anhydride (B1165640) is a common derivatization technique for chlorophenols. jcsp.org.pk

Research Findings: Selective detectors are crucial for analyzing trace levels of halogenated compounds in complex matrices. ysi.com

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, making it particularly suitable for detecting halogenated substances like 4-(Bromomethyl)-3-chlorophenol. iltusa.com It is widely used in environmental analysis for detecting pesticides and other pollutants. iltusa.com

Halogen Specific Detector (XSD™): This detector offers high selectivity for halogenated compounds. It operates by combusting the column effluent, and the resulting products react on the surface of an electrically charged platinum bead, generating a measurable current for halogenated species. davidsonanalytical.co.uk The XSD is highly sensitive to chlorinated and brominated compounds. davidsonanalytical.co.uk

Flame Ionization Detector (FID): While being a universal detector for organic compounds, the FID can be used for underivatized phenols. epa.gov However, its lack of selectivity can be a disadvantage when analyzing complex samples. davidsonanalytical.co.uk

U.S. EPA Method 8041A describes a GC procedure for phenols which can utilize an FID for underivatized analytes or an ECD after derivatization with pentafluorobenzyl bromide (PFBBr). epa.gov

Table 2: Common GC Detectors for Halogenated Phenols

| Detector | Principle of Operation | Selectivity |

|---|---|---|

| Electron Capture (ECD) | Measures the capture of electrons by electronegative analytes. | High for halogenated compounds. iltusa.com |

| Halogen Specific (XSD™) | Measures current from the reaction of combustion products with an alkali metal-coated bead. | Highly selective for halogenated compounds. davidsonanalytical.co.uk |

| Flame Ionization (FID) | Measures ions produced during the combustion of organic compounds in a hydrogen flame. | General for organic compounds. davidsonanalytical.co.uk |

Advanced Sample Preparation Techniques

Effective sample preparation is a critical step to isolate 4-(Bromomethyl)-3-chlorophenol from the sample matrix, concentrate it, and remove interfering substances. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. researchgate.net It is based on the partitioning of compounds between a solid sorbent and the liquid sample. nih.gov

Research Findings: For phenolic compounds in aqueous samples, the sample pH is typically adjusted to be at least two units below the pKa of the analyte to ensure it is in a neutral, protonated form for optimal retention on reversed-phase sorbents. researchgate.net Polystyrene-divinylbenzene based sorbents have proven effective for extracting chlorophenols, achieving high recovery rates. africaresearchconnects.comresearchgate.net A study on bromophenols in water samples utilized SPE for extraction and purification prior to HPLC-MS/MS analysis. nih.gov This method resulted in qualified spiking recoveries between 64% and 100% and method detection limits in the low ng/L range. researchgate.netnih.gov The choice of elution solvent is critical for desorbing the analyte from the SPE cartridge; mixtures of organic solvents like dichloromethane (B109758)/n-hexane have been shown to provide high extraction recovery for brominated compounds. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique that has gained attention for its high enrichment factors and minimal use of organic solvents. nih.gov The method is based on a ternary solvent system where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets that enables fast extraction of the analyte. mdpi.com